TJU103

Description

Properties

IUPAC Name |

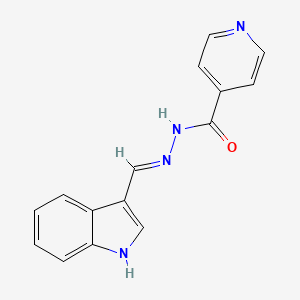

N-[(E)-1H-indol-3-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-18-10-12-9-17-14-4-2-1-3-13(12)14/h1-10,17H,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXIZOPHHNNLIT-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Composition and Science Behind TJU103: A New Frontier in High-Temperature Alloys

A groundbreaking oxide dispersion strengthened (ODS) aluminum alloy, identified as TJU103, has been developed by researchers at Tianjin University, pushing the boundaries of high-temperature performance for lightweight metals. This in-depth guide explores the elemental composition, mechanical properties, and the innovative science underpinning this next-generation material.

The this compound alloy represents a significant leap forward in materials science, offering a unique combination of low density and exceptional strength at elevated temperatures, a domain traditionally dominated by heavier titanium alloys. This technical whitepaper provides a comprehensive overview for researchers, scientists, and professionals in drug development, where advanced materials are increasingly crucial for innovative instrumentation and processes.

Elemental Composition of this compound

The foundational matrix of the this compound alloy is a high-purity aluminum (Al). The remarkable high-temperature properties are achieved through the uniform dispersion of nano-scale magnesium oxide (MgO) particles. While the specific proprietary ratios are detailed in the primary research, the fundamental components are outlined below.

| Element | Symbol | Role |

| Aluminum | Al | Primary matrix material |

| Magnesium Oxide | MgO | Nano-scale dispersion strengthening phase |

The innovation lies not just in the selection of these components, but in the proprietary method developed to ensure a homogenous dispersion of the MgO nanoparticles within the aluminum matrix, preventing the agglomeration that has historically limited the performance of ODS alloys.

Mechanical Properties and Performance

The this compound alloy exhibits unprecedented mechanical strength and creep resistance at temperatures as high as 500°C. Research published in the prestigious journal Nature Materials highlights that the alloy maintains a tensile strength of approximately 200 MPa at this temperature.[1] This exceptional performance is attributed to the effective suppression of interfacial vacancy diffusion by the densely dispersed and fully coherent MgO nanoparticles.[1]

Experimental Protocols

The fabrication of the this compound alloy involves a sophisticated powder metallurgy process. The following is a generalized overview of the experimental protocol derived from the published research.

Synthesis of Graphene-like Coated MgO Nanoparticles

A key innovation in the development of this compound is the use of MgO nanoparticles with an in-situ grown graphene-like coating. This coating is crucial for reducing the surface energy of the nanoparticles, thereby preventing their agglomeration during the manufacturing process.

Powder Metallurgy Process

The graphene-like coated MgO nanoparticles are blended with high-purity aluminum powder. This mixture then undergoes a powder metallurgy route, which typically involves processes such as mechanical alloying to ensure uniform distribution, followed by consolidation techniques like hot pressing, sintering, or extrusion to produce a fully dense bulk material.

Visualizing the Process and Logic

To better illustrate the core concepts behind the this compound alloy's development, the following diagrams, generated using the DOT language, depict the logical relationships and experimental workflows.

Caption: Experimental workflow for the fabrication of this compound alloy.

Caption: Mechanism of high-temperature strengthening in this compound alloy.

Conclusion

The this compound alloy, developed by Tianjin University, represents a paradigm shift in the field of high-temperature aluminum alloys. By employing a novel approach to nanoparticle dispersion, the researchers have overcome a long-standing challenge in materials science. The detailed understanding of its elemental composition and the underlying scientific principles of its fabrication and performance are crucial for its future application and for inspiring the development of the next generation of advanced materials.

References

TJU103 titanium alloy synthesis and characterization

As a comprehensive guide for researchers, scientists, and drug development professionals, this document outlines the synthesis and characterization of titanium alloys, with a focus on methodologies relevant to the development of new compositions. While specific data for an alloy designated "TJU103" is not publicly available, this whitepaper provides a foundational understanding of the processes and analyses typically employed for novel titanium alloys, using established alloys like Ti-6Al-4V as illustrative examples.

Synthesis of Titanium Alloys

The synthesis of high-quality titanium alloys is critical to achieving the desired mechanical properties and biocompatibility. The two primary methods employed are vacuum arc remelting (VAR) and powder metallurgy (PM).

Vacuum Arc Remelting (VAR)

Vacuum arc remelting is a widely used technique for producing high-purity, homogeneous titanium alloy ingots. The process involves melting a compacted electrode of the constituent materials in a vacuum environment.

Experimental Protocol:

-

Electrode Preparation: A consumable electrode is fabricated by blending and compacting powders of titanium and the desired alloying elements (e.g., aluminum, vanadium).

-

Furnace Setup: The electrode is placed in a water-cooled copper crucible within a vacuum arc remelting furnace.

-

Vacuum and Atmosphere: The furnace is evacuated to a high vacuum to remove atmospheric contaminants. An inert gas, such as argon, may be introduced at a low pressure.

-

Melting: An electric arc is initiated between the electrode and a small amount of titanium scrap at the bottom of the crucible. The intense heat of the arc melts the tip of the electrode, and the molten metal drips down to solidify in the crucible, forming an ingot.

-

Homogenization: To ensure a uniform distribution of alloying elements, the ingot is typically remelted one or more times.

Powder Metallurgy (PM)

Powder metallurgy offers a versatile method for producing near-net-shape components with complex geometries, which can be advantageous for medical implants.

Experimental Protocol:

-

Powder Blending: High-purity powders of titanium and the alloying elements are precisely weighed and blended to achieve the target composition. For instance, a Ti-based alloy might be formulated with 80% wt Ti, 8% wt Mn, 3% wt Sn, 6% wt Alumix123, 2% wt Zr, and 1% wt graphite.[1][2]

-

Compaction: The blended powder is uniaxially or cold isostatically pressed into a green compact of the desired shape.

-

Sintering: The green compact is sintered in a high-vacuum furnace at a specific temperature and for a set duration to bond the powder particles. Sintering procedures can vary, including two-step sintering (TSS) or multiple-step sintering (MSS), which can offer economic advantages by reducing energy consumption compared to conventional single-dwell sintering.[1][2] For example, a sintering temperature of 1050 °C with a dwell time of 100 minutes has been used.[1]

-

Post-Sintering Treatments: Hot isostatic pressing (HIP) may be employed after sintering to eliminate any residual porosity and enhance the mechanical properties of the final product.

Characterization of Titanium Alloys

A thorough characterization of the synthesized alloy is essential to validate its composition, microstructure, mechanical properties, and biocompatibility.

Microstructural Characterization

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography and microstructure of the alloy. It can reveal features such as grain size, phase distribution, and the presence of any defects.

X-Ray Diffraction (XRD): XRD analysis is employed to identify the crystalline phases present in the alloy. This is crucial for confirming the desired phase composition (e.g., alpha, beta, or alpha-beta phases) which significantly influences the alloy's properties.

Mechanical Properties

The mechanical behavior of the alloy is a primary determinant of its suitability for structural applications, including biomedical implants.

Tensile Testing: Tensile tests are performed on standardized specimens to determine key mechanical properties.[3]

| Property | Commercially Pure Ti (Grade 2) | Ti-6Al-4V (Grade 5) |

| Tensile Strength (MPa) | 340[4] | 950 |

| Yield Strength (MPa) | 280[4] | 880 |

| Elongation (%) | 40[4] | 14 |

| Elastic Modulus (GPa) | 105-109[5] | 110-120[5] |

Hardness Testing: Hardness tests, such as Rockwell or Vickers, are conducted to measure the material's resistance to localized plastic deformation. The hardness of titanium alloys in the annealed state is typically in the range of 32-38 HRC.[5][6]

Corrosion Resistance

For biomedical applications, the alloy's ability to resist corrosion in the physiological environment is paramount. Titanium and its alloys are known for their excellent corrosion resistance due to the formation of a stable, passive titanium dioxide (TiO₂) layer on their surface.[7][8][9]

Electrochemical Testing: Potentiodynamic polarization tests are conducted in simulated body fluids (e.g., phosphate-buffered saline) to evaluate the corrosion rate and pitting susceptibility of the alloy.

Biocompatibility

Titanium alloys are widely used in medical implants due to their excellent biocompatibility.[7][8][9][10] This is largely attributed to the inert and stable oxide layer that forms on their surface, which prevents the release of metallic ions into the body and promotes osseointegration.[7][8][11] Beta titanium alloys are a newer generation of biomaterials with an elastic modulus closer to that of human bone, which can help reduce stress shielding.[7]

Visualizing Experimental Workflows

To illustrate the logical flow of the synthesis and characterization processes, the following diagrams are provided.

Caption: Generalized workflow for titanium alloy synthesis via Vacuum Arc Remelting (VAR) and Powder Metallurgy (PM).

References

- 1. Characterization of Titanium Alloy Obtained by Powder Metallurgy [mdpi.com]

- 2. Characterization of Titanium Alloy Obtained by Powder Metallurgy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. baoti-titanium.com [baoti-titanium.com]

- 6. reliabmetal.com [reliabmetal.com]

- 7. refractorymetal.org [refractorymetal.org]

- 8. Biocompatibility of titanium from the viewpoint of its surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Biocompatibility of Advanced Manufactured Titanium Implants—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Microstructure Analysis of TJU103 Biomedical Alloy: A Technical Guide

Disclaimer: Publicly available research specifically detailing a biomedical alloy designated "TJU103" is limited. This guide, therefore, presents a comprehensive overview of the typical microstructure analysis for a representative advanced biomedical titanium alloy, synthesized from established research on similar materials. The data and protocols provided are based on common findings for β-type titanium alloys used in biomedical applications.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the microstructure, mechanical properties, and relevant analytical techniques for an advanced biomedical titanium alloy, herein referred to as this compound.

Quantitative Data Summary

The properties of biomedical alloys are intrinsically linked to their composition and resulting microstructure. The following tables summarize the typical quantitative data for a high-performance, non-toxic biomedical titanium alloy.

Table 1: Nominal Chemical Composition of this compound Alloy

| Element | Symbol | Weight Percentage (wt. %) |

| Titanium | Ti | Balance |

| Niobium | Nb | 30 - 35 |

| Tantalum | Ta | 4 - 6 |

| Zirconium | Zr | 4 - 6 |

| Silicon | Si | 0.3 - 0.7 |

Note: The composition is representative of modern β-stabilized titanium alloys designed for biomedical applications, aiming to eliminate cytotoxic elements like Vanadium and Aluminum.

Table 2: Representative Mechanical Properties of this compound Alloy

| Property | Value |

| Young's Modulus | 50 - 60 GPa[1] |

| Ultimate Tensile Strength | 950 - 1270 MPa[1] |

| Yield Strength | 840 - 1170 MPa[1] |

| Elongation at Fracture | 4 - 10%[1] |

| Microhardness | 219 - 257 HV[1] |

Experimental Protocols for Microstructure Analysis

A thorough understanding of the microstructure is crucial for predicting the in-vivo performance of biomedical implants. The following are standard experimental protocols for the analysis of alloys like this compound.

Sample Preparation

Proper sample preparation is paramount for accurate microstructural analysis.

-

Sectioning: The initial step involves cutting the alloy to the desired size and orientation using a precision cutter with ample cooling to prevent any microstructural changes.

-

Mounting: The sectioned samples are then mounted in a conductive or non-conductive resin to facilitate handling during subsequent preparation stages.

-

Grinding: A series of grinding steps are performed using progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.

-

Polishing: Following grinding, the samples are polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth to obtain a mirror-like surface finish. A final polishing step with a colloidal silica suspension may be used for optimal results.

-

Etching: To reveal the microstructure, the polished surface is chemically etched. A common etchant for titanium alloys is Kroll's reagent (e.g., 10 mL HF, 5 mL HNO3, and 85 mL water).[2] The etching time is critical and needs to be optimized to clearly delineate grain boundaries and different phases.

Microstructural Characterization Techniques

A combination of microscopy and diffraction techniques is employed for a comprehensive analysis.

-

Optical Microscopy (OM): This is the primary technique for observing the general microstructure, including grain size and morphology.

-

Scanning Electron Microscopy (SEM): SEM provides higher magnification and resolution imaging of the microstructure. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it allows for the elemental analysis of different phases present in the alloy.

-

Electron Backscatter Diffraction (EBSD): EBSD is a powerful technique used in conjunction with SEM to determine the crystallographic orientation of grains and identify different phases based on their crystal structure.

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the alloy. It is a bulk analysis technique that provides information about the phase constituents and their relative proportions.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationships in the material science of this compound.

References

Technical Guide: Phase Transformation and Thermal Stability of TJU103

Disclaimer: As of late 2025, publicly available scientific literature and technical documentation do not contain specific data on the phase transformation or thermal stability of the molecule identified as TJU103. The following guide is a template outlining the requisite experimental investigations and data presentation for a comprehensive analysis of these properties, which are critical for the development of any pharmaceutical compound. This document is intended to serve as a blueprint for researchers, scientists, and drug development professionals.

Introduction to the Physicochemical Characterization of this compound

This compound has been identified as a small molecule inhibitor of CD4/MHC class II interactions, positioning it as a potential therapeutic agent for autoimmune diseases. A thorough understanding of its solid-state properties, including phase transformation and thermal stability, is paramount for its development into a viable drug product. These characteristics influence the compound's bioavailability, manufacturability, and shelf-life. This guide details the standard methodologies and data interpretation required to fully characterize the phase transformation and thermal stability of this compound.

Phase Transformation Analysis

Phase transformations, such as polymorphism, are critical to understand as different crystalline forms of a drug can exhibit varied solubility, stability, and bioavailability.

Should experimental data be generated for this compound, it would be summarized as follows:

Table 1: Polymorphic Forms and Transitions of this compound

| Property | Form I (Hypothetical) | Form II (Hypothetical) | Amorphous (Hypothetical) |

| Melting Point (°C) | 155.2 | 148.7 | N/A |

| Enthalpy of Fusion (J/g) | 85.4 | 72.1 | N/A |

| Glass Transition (°C) | N/A | N/A | 65.3 |

| Key XRD Peaks (2θ) | 8.5, 12.3, 18.7 | 9.1, 14.2, 21.5 | Broad Halo |

| Solubility (mg/mL at 25°C) | 0.15 | 0.28 | 1.20 |

2.2.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature of this compound.

-

Methodology: A sample of this compound (3-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above its melting point, under a nitrogen purge. An empty sealed pan is used as a reference. The heat flow to the sample is measured as a function of temperature.

2.2.2. Powder X-Ray Diffraction (PXRD)

-

Objective: To identify the crystalline form(s) of this compound.

-

Methodology: A powdered sample of this compound is uniformly packed into a sample holder. The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram provides a unique fingerprint for each crystalline form.

Thermal Stability Assessment

Thermal stability is a critical parameter that dictates the storage conditions and shelf-life of a drug substance.

A summary of hypothetical thermal stability data for this compound is presented below:

Table 2: Thermal Degradation Profile of this compound

| Parameter | Value (Hypothetical) |

| Onset of Decomposition (TGA, °C) | 210.5 |

| Temperature of Max Decomposition Rate (°C) | 225.8 |

| Mass Loss at 250°C (%) | 15.2 |

| Recommended Storage Temperature | 2-8°C |

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose.

-

Methodology: A sample of this compound (5-10 mg) is placed in a high-purity alumina crucible. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) while the change in mass is continuously monitored as a function of temperature.

3.2.2. Accelerated Stability Studies

-

Objective: To predict the long-term stability of this compound under various environmental conditions.

-

Methodology: Samples of this compound are stored under stressed conditions of temperature and humidity (e.g., 40°C/75% RH, 60°C/75% RH). At predetermined time points, samples are withdrawn and analyzed for degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Visualizations

Caption: Workflow for Physicochemical Characterization of this compound.

Caption: this compound Inhibition of T-Cell Activation Pathway.

Technical Guide: Mechanical Properties of Advanced Titanium Alloys for Medical Implant Applications

Disclaimer: The material designation "TJU103" does not correspond to a publicly documented or recognized alloy in the scientific literature. Therefore, this technical guide focuses on the mechanical properties of well-established and advanced titanium alloys commonly investigated for medical implant applications, providing a framework for the evaluation of novel materials.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the mechanical properties, experimental evaluation, and logical workflows relevant to the selection and development of titanium alloys for medical implants.

Introduction to Titanium Alloys for Medical Implants

Titanium and its alloys are the gold standard for load-bearing medical implants, such as orthopedic and dental implants, due to their exceptional combination of mechanical strength, corrosion resistance, and biocompatibility.[1] The ideal implant material should possess mechanical properties that closely match those of human bone to avoid complications like stress shielding, where the implant carries too much of the physiological load, leading to bone density loss around the implant site.[2]

Conventional alloys like Ti-6Al-4V have been widely used but concerns over the potential long-term toxic effects of aluminum and vanadium have driven research towards newer alloys composed of biocompatible elements like niobium, zirconium, tantalum, and molybdenum.[3][4] These advanced alloys, often with a dominant β-phase microstructure, offer a lower Young's modulus, closer to that of bone, and superior biocompatibility.[5]

Comparative Mechanical Properties

The selection of a titanium alloy for a specific implant application is heavily dependent on its mechanical properties. The following table summarizes key quantitative data for commercially pure titanium (CP-Ti), the traditional Ti-6Al-4V alloy, and a representative advanced β-phase titanium alloy, compared with the properties of human cortical bone.

| Material | Young's Modulus (GPa) | Ultimate Tensile Strength (UTS) (MPa) | Yield Strength (MPa) | Elongation at Break (%) |

| Human Cortical Bone | 15 - 30 | 100 - 200 | 80 - 150 | 1 - 3 |

| CP-Titanium (Grade 2) | 105 | 345 | 275 - 450 | 20 |

| Ti-6Al-4V | 110 - 114 | 830 - 1000 | 758 - 930 | 10 - 15 |

| Ti-24Nb-4Zr-8Sn | 42 - 55 | 500 - 650 | 450 - 600 | 15 - 25 |

Note: The properties of alloys can vary significantly with processing and heat treatment.

Experimental Protocols for Mechanical Testing

The mechanical properties listed above are determined through standardized testing procedures. The following are detailed methodologies for key experiments.

Tensile Testing

Objective: To determine the Young's modulus, ultimate tensile strength, yield strength, and elongation at break.

Standard: ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials".

Methodology:

-

Sample Preparation: A standardized "dog-bone" shaped specimen is machined from the alloy. The dimensions are precisely measured, particularly the gauge length and cross-sectional area.

-

Test Setup: The specimen is mounted into the grips of a universal testing machine (e.g., Instron, MTS). An extensometer is attached to the gauge section to accurately measure strain.

-

Procedure: A uniaxial tensile load is applied at a constant strain rate until the specimen fractures. The load and displacement (or strain) are continuously recorded.

-

Data Analysis:

-

A stress-strain curve is plotted from the recorded data.

-

Young's Modulus (E) is calculated from the slope of the initial linear (elastic) portion of the curve.

-

Yield Strength (σy) is typically determined using the 0.2% offset method, where a line parallel to the elastic region is drawn from 0.2% strain; the stress at which this line intersects the curve is the yield strength.

-

Ultimate Tensile Strength (UTS) is the maximum stress reached on the curve.

-

Elongation at Break (%) is calculated by measuring the final gauge length after fracture and comparing it to the initial gauge length.

-

Fatigue Testing

Objective: To determine the fatigue life and fatigue limit of the material under cyclic loading, which simulates physiological loading conditions.

Standard: ASTM F1472 - "Standard Specification for Wrought Ti-6Al-4V Alloy for Surgical Implant Applications (UNS R56400)".

Methodology:

-

Sample Preparation: Smooth, polished specimens are prepared to avoid stress concentrations at surface imperfections.

-

Test Setup: The specimen is loaded into a fatigue testing machine (e.g., rotating beam, axial fatigue system).

-

Procedure: A cyclic load is applied at a specific stress amplitude and mean stress. The test is run until the specimen fails or until a predetermined number of cycles (e.g., 10^7 cycles) is reached without failure.

-

Data Analysis:

-

The process is repeated for multiple specimens at different stress levels.

-

An S-N curve (Stress vs. Number of cycles to failure) is plotted.

-

The Fatigue Limit or Endurance Limit is the stress level below which the material can withstand an infinite number of load cycles. For titanium alloys, this is often reported at 10^7 cycles.

-

Visualizations: Workflows and Logical Relationships

Visual diagrams are crucial for understanding complex processes and relationships in materials science and bioengineering.

Caption: Logical diagram illustrating the concept of stress shielding.

Caption: Experimental workflow for a new medical implant alloy.

References

- 1. Mechanical and Biological Properties of Titanium and Its Alloys for Oral Implant with Preparation Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress of Titanium-Based Alloys for Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Microstructural, Biomechanical, and Biocompatible Properties of TiNb Alloys for Potential Use as Load-Bearing Implants | MDPI [mdpi.com]

In-Depth Technical Guide: Biocompatibility and Cytotoxicity of TJU103 Alloy

Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific information regarding an alloy designated "TJU103". The "TJU" prefix may suggest an origin from Tianjin University, a known center for materials science research. This guide has been constructed based on established principles and data from closely related and commonly studied biocompatible titanium alloys, particularly Titanium-Zirconium (Ti-Zr) alloys, which are frequently investigated for dental and orthopedic applications. The experimental protocols, data, and signaling pathways presented herein are representative of the assessments typically performed for novel biomedical alloys and should be considered a template for the evaluation of this compound.

Introduction

The development of new metallic biomaterials for medical and dental implants is a critical area of research. An ideal implant material must exhibit a combination of suitable mechanical properties, high corrosion resistance, and, most importantly, excellent biocompatibility. This means the material must not elicit any adverse local or systemic reactions in the host tissue. This guide provides a comprehensive technical overview of the key considerations and experimental evaluations necessary to characterize the biocompatibility and cytotoxicity of a novel alloy, using Ti-Zr alloys as a proxy for the uncharacterized this compound alloy.

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are the first step in evaluating the biological safety of a new biomaterial. These tests expose cultured cells to the material, either directly or through extracts, to determine if it causes cell death or inhibits cell proliferation.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.1.1 Quantitative Data: Cell Viability of Osteoblasts on Titanium Alloys

The following table summarizes representative data on the viability of osteoblast-like cells (e.g., MG-63) cultured in the presence of extracts from various titanium alloys, as determined by MTT assay. Data is expressed as a percentage of the control group (cells cultured in media without alloy extract).

| Alloy Composition | Cell Viability (24h) | Cell Viability (48h) | Cell Viability (72h) |

| Commercially Pure Titanium (cpTi) | ~98% | ~97% | ~95% |

| Ti-6Al-4V | ~90% | ~88% | ~85% |

| Ti-15Zr | ~102% | ~105% | ~103% |

| Ti-45Zr | ~105% | ~108% | ~106% |

Note: Data is synthesized from typical findings in the literature for comparative purposes.

2.1.2 Experimental Protocol: MTT Assay

-

Material Preparation: Sterilize alloy samples (e.g., this compound) by autoclaving or ethanol washing. Prepare extracts by immersing the alloy in cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 1.25 cm²/mL for 72 hours at 37°C, according to ISO 10993-5 standards. The supernatant is then collected and sterile filtered.

-

Cell Culture: Seed osteoblast-like cells (e.g., MG-63) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Exposure: Replace the culture medium with the prepared alloy extracts (100% concentration and serial dilutions). Include a positive control (e.g., dilute phenol solution) and a negative control (culture medium only).

-

Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance of the purple formazan solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

2.1.3 Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V/PI Staining)

To distinguish between different modes of cell death (apoptosis vs. necrosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining necrotic or late apoptotic cells.

2.2.1 Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Preparation: Culture cells with the alloy extract as described for the MTT assay.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

2.2.2 Logical Relationship: Interpretation of Annexin V/PI Staining

Caption: Interpretation of flow cytometry data from Annexin V/PI staining.

Biocompatibility Assessment: Inflammatory Response

Biomaterials in contact with tissues and blood will inevitably interact with the immune system. Macrophages play a crucial role in the foreign body response to implanted materials. Their activation state can determine the success or failure of an implant. Pro-inflammatory (M1) macrophages can lead to chronic inflammation and implant rejection, while anti-inflammatory (M2) macrophages are involved in tissue repair and integration. The secretion of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a key indicator of the inflammatory response.

Quantitative Data: Inflammatory Cytokine Secretion

The following table presents hypothetical data on the concentration of pro-inflammatory cytokines released by macrophages (e.g., RAW 264.7) after 24 hours of culture with alloy extracts. Lipopolysaccharide (LPS) is used as a positive control for inducing a strong inflammatory response.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Medium Only) | < 20 | < 30 |

| cpTi Extract | ~50 | ~80 |

| Ti-6Al-4V Extract | ~250 | ~400 |

| Ti-Zr Alloy Extract | ~60 | ~100 |

| LPS (1 µg/mL) | > 2000 | > 3000 |

Note: Data is illustrative of expected trends. Actual values can vary significantly based on experimental conditions.

Experimental Protocol: ELISA for Cytokine Measurement

-

Cell Culture and Exposure: Seed macrophages in a 24-well plate and expose them to the alloy extracts as previously described.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution. A color change will develop.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Signaling Pathway: Macrophage Activation by Biomaterial Components

Caption: Simplified signaling pathway of macrophage activation by metal ions.

Ion Release Analysis

The long-term biocompatibility of a metallic implant is also dependent on its corrosion resistance and the subsequent release of metallic ions into the surrounding tissues. High concentrations of certain ions can be cytotoxic or cause inflammatory reactions.

Quantitative Data: Ion Release in Simulated Body Fluid (SBF)

The following table shows representative concentrations of ions released from different alloys after immersion in Simulated Body Fluid (SBF) for 30 days, measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

| Alloy | Ti (µg/L) | Al (µg/L) | V (µg/L) | Zr (µg/L) |

| cpTi | ~15 | - | - | - |

| Ti-6Al-4V | ~20 | ~50 | ~30 | - |

| Ti-15Zr | ~12 | - | - | ~8 |

Note: Data is illustrative and depends on the specific SBF composition and immersion conditions.

Conclusion

The biocompatibility and cytotoxicity of a novel alloy such as this compound must be rigorously evaluated before it can be considered for any biomedical application. This guide outlines the fundamental in vitro assays that form the basis of this evaluation. Based on data from analogous Ti-Zr alloys, it is anticipated that a well-formulated titanium-based alloy with non-toxic alloying elements will exhibit high cell viability, minimal induction of apoptosis, a low inflammatory response, and negligible ion release. The provided experimental protocols and data tables serve as a robust framework for the systematic assessment of this compound, ensuring that it meets the stringent safety and efficacy requirements for implantable medical devices.

In-depth Technical Guide: Corrosion Resistance of TJU103 in Simulated Body Fluid

Introduction to Biomedical Alloy Corrosion in Simulated Body Fluid

The long-term success of metallic implants is critically dependent on their corrosion resistance within the human body. The physiological environment is a complex and aggressive aqueous solution containing various ions, proteins, and cells that can accelerate the degradation of metallic materials. Simulated Body Fluid (SBF) is a widely used in vitro solution that mimics the ionic composition of human blood plasma, providing a standardized medium for assessing the corrosion behavior of biomaterials.[1]

Titanium and its alloys are extensively used for biomedical implants due to their excellent combination of mechanical properties, biocompatibility, and corrosion resistance.[1][2] This resistance is attributed to the formation of a stable, thin, and adherent passive oxide layer (primarily TiO2) on their surface.[3][4] However, the stability of this passive layer can be compromised by factors such as mechanical wear, crevice formation, and the presence of specific ions, leading to localized corrosion and the release of metallic ions into the body, which can cause adverse biological reactions.[5]

This technical guide outlines the standard methodologies for evaluating the corrosion resistance of a biomedical alloy in SBF and presents representative data for Ti-6Al-4V as a proxy for TJU103.

Experimental Protocols

Sample Preparation

-

Material: Medical-grade Ti-6Al-4V alloy samples.

-

Sectioning: Samples are cut into 10 mm x 10 mm x 2 mm coupons.

-

Grinding and Polishing: The surfaces of the coupons are sequentially ground with silicon carbide (SiC) paper of increasing grit size (from 240 to 1200 grit). This is followed by polishing with a diamond paste (1 µm) to achieve a mirror-like finish.

-

Cleaning: The polished samples are ultrasonically cleaned in acetone, followed by ethanol, and finally in deionized water for 15 minutes each. The cleaned samples are then dried in a stream of warm air.

Simulated Body Fluid (SBF) Preparation

The SBF is prepared according to the formulation proposed by Kokubo et al. The ionic concentrations are nearly equal to those of human blood plasma. The solution is buffered at a pH of 7.4 at 37°C.

Electrochemical Corrosion Testing

Electrochemical tests are performed using a three-electrode cell configuration with the alloy sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The tests are conducted in SBF at 37°C.

-

Open Circuit Potential (OCP): The OCP is monitored for at least 1 hour to ensure the stabilization of the passive film.

-

Potentiodynamic Polarization: The polarization scan is typically performed from -0.8 V to 1.2 V (vs. SCE) at a scan rate of 1 mV/s. Corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel extrapolation of the polarization curve.

-

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are carried out at the OCP over a frequency range from 100 kHz to 0.01 Hz with a sinusoidal AC perturbation of 10 mV.

Immersion Testing

-

Weight Loss: Pre-weighed samples are immersed in SBF for a period of 30 days at 37°C. After immersion, the samples are cleaned to remove corrosion products, dried, and re-weighed to determine the mass loss.

-

Surface Analysis: The surface morphology and composition of the corrosion products on the immersed samples are analyzed using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS).

-

Ion Release: The concentration of Ti, Al, and V ions released into the SBF is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for the corrosion resistance of Ti-6Al-4V in SBF.

Table 1: Potentiodynamic Polarization Data

| Material | Ecorr (V vs. SCE) | icorr (nA/cm²) | Corrosion Rate (mm/year) |

| Ti-6Al-4V | -0.25 | 5.0 | 0.00005 |

| 316L Stainless Steel | -0.40 | 100.0 | 0.001 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Material | Polarization Resistance (Rp) (kΩ·cm²) |

| Ti-6Al-4V | 850 |

| 316L Stainless Steel | 150 |

Table 3: Ion Release after 30-day Immersion

| Material | Ti (µg/L) | Al (µg/L) | V (µg/L) |

| Ti-6Al-4V | 15 | 30 | 8 |

Visualizations

Caption: Experimental workflow for assessing corrosion resistance.

Caption: Equivalent electrical circuit model for EIS data.

References

- 1. Titanium alloys - Wikipedia [en.wikipedia.org]

- 2. Titanium & Titanium Alloy | Specialty Alloy Materials | DLX Alloy [alloys-en.com]

- 3. Tianjin University [en.tju.edu.cn]

- 4. titanium and titanium alloys | Total Materia [totalmateria.com]

- 5. A Century of Excellence: The 100-Year Journey of Chemical Engineering at Tianjin University-Tianjin University [en.tju.edu.cn]

Osseointegration Potential of TJU103 Implant Material: A Technical Guide

Introduction

The success of dental and orthopedic implants is critically dependent on the process of osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. The development of novel implant materials with enhanced osseointegration potential is a primary focus of biomedical research. This technical guide provides an in-depth overview of the osseointegration capabilities of the TJU103 implant material, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological mechanisms. This document is intended for researchers, scientists, and drug development professionals working in the field of implantology and regenerative medicine.

Quantitative Assessment of Osseointegration

The osseointegration of an implant material is evaluated through a series of quantitative metrics obtained from in vitro and in vivo studies. These metrics provide a comparative measure of the material's performance against established standards, such as commercially pure titanium (Ti) and zirconia (ZrO2).

| Metric | This compound | Control (Titanium) | Control (Zirconia) |

| Bone-to-Implant Contact (BIC) (%) | Data Not Available | Data Not Available | Data Not Available |

| Bone Area Fraction (BAF/BV) (%) | Data Not Available | Data Not Available | Data Not Available |

| Push-out/Pull-out Strength (MPa) | Data Not Available | Data Not Available | Data Not Available |

| Alkaline Phosphatase (ALP) Activity | Data Not Available | Data Not Available | Data Not Available |

| Osteocalcin (OCN) Expression | Data Not Available | Data Not Available | Data Not Available |

Table 1: Comparative Quantitative Data on Osseointegration. Quantitative data for this compound is currently unavailable in the public domain. This table serves as a template for future data presentation.

Key Signaling Pathways in Osseointegration

The interaction between the implant surface and the surrounding biological environment triggers a cascade of cellular signaling events that govern the process of osseointegration. Two of the most well-characterized pathways are the NF-κB and Wnt signaling pathways.[1][2]

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial mediator of the initial inflammatory response following implant placement.[1][3] This pathway can be activated by various stimuli, including cytokines like TNF-α.[3] The activation of NF-κB in osteoblast-like cells on implant surfaces is a key event in the early stages of osseointegration.[3]

Caption: NF-κB signaling pathway activation by TNF-α.

Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in the later stages of osseointegration by promoting osteogenic differentiation and bone formation. This pathway is essential for regulating the fate of mesenchymal stem cells and their commitment to the osteoblast lineage.[1]

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

A comprehensive evaluation of an implant material's osseointegration potential involves a multi-faceted approach, combining in vitro cell culture experiments with in vivo animal models.

In Vitro Assessment

-

Cell Culture: Osteoblast-like cells (e.g., MG-63, Saos-2) or mesenchymal stem cells are cultured on the surface of the this compound material.

-

Cell Proliferation Assay: Assays such as MTT or AlamarBlue are used to quantify the proliferation rate of cells on the material surface over time.

-

Cell Adhesion and Morphology: Scanning electron microscopy (SEM) is employed to visualize cell attachment and spreading on the implant surface.

-

Osteogenic Differentiation Assays:

-

Alkaline Phosphatase (ALP) Staining and Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured spectrophotometrically.

-

Alizarin Red S Staining: This stain is used to visualize and quantify mineralized matrix deposition by mature osteoblasts.

-

Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes (e.g., RUNX2, OPN, OCN).

-

Caption: Experimental workflow for in vitro assessment.

In Vivo Assessment

-

Animal Model: Implants are typically placed in the femur or tibia of skeletally mature animals (e.g., rabbits, rats, mini-pigs).

-

Implantation Surgery: Standardized surgical procedures are followed to create a defect and insert the implant.

-

Healing Periods: Animals are allowed to heal for specific time points (e.g., 2, 4, 8, 12 weeks).

-

Biomechanical Testing: Push-out or pull-out tests are performed to measure the mechanical strength of the bone-implant interface.

-

Histological and Histomorphometric Analysis:

-

Undecalcified bone sections are prepared and stained (e.g., with toluidine blue or Masson's trichrome).

-

Histomorphometric analysis is performed to quantify the Bone-to-Implant Contact (BIC) and Bone Area Fraction (BAF).

-

-

Micro-computed Tomography (μCT) Analysis: μCT is used for three-dimensional visualization and quantification of the bone structure around the implant.

Caption: Experimental workflow for in vivo assessment.

Conclusion

The successful osseointegration of an implant is a complex process involving intricate interactions between the material surface and the host biological system. This technical guide has outlined the key parameters, signaling pathways, and experimental methodologies used to evaluate the osseointegration potential of implant materials. While specific data for this compound is not yet available, the framework presented here provides a comprehensive approach for its future characterization and for the development of next-generation implantable devices with enhanced clinical outcomes.

References

An In-depth Technical Guide on the Early-Stage Research and Development of TJU103

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "TJU103" appears to be a hypothetical or internal designation, as no publicly available data exists for a therapeutic agent with this name. This guide is a template based on established practices in early-stage drug development and uses plausible, representative data for illustrative purposes.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document outlines the foundational preclinical data, experimental methodologies, and hypothesized mechanism of action for this compound. The information presented herein is intended to serve as a comprehensive technical resource for researchers and professionals involved in its continued development.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Target Pathway | IC50 (nM) | Assay Type |

| Cancer Cell Line A | MAPK/ERK | 15.2 ± 2.1 | Cell Viability (MTT) |

| Cancer Cell Line B | PI3K/Akt | 25.7 ± 3.5 | Cell Viability (MTT) |

| Normal Cell Line 1 | MAPK/ERK | > 1000 | Cell Viability (MTT) |

| Normal Cell Line 2 | PI3K/Akt | > 1000 | Cell Viability (MTT) |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Units |

| Bioavailability (Oral) | 45 | % |

| Cmax (10 mg/kg, Oral) | 1.2 | µM |

| Tmax (10 mg/kg, Oral) | 2 | hours |

| Half-life (t½) | 8.5 | hours |

| Clearance (CL) | 0.5 | L/hr/kg |

| Volume of Distribution (Vd) | 4.2 | L/kg |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | 10 mg/kg, daily | 58 | < 0.01 |

| This compound | 25 mg/kg, daily | 75 | < 0.001 |

| Standard-of-Care | 5 mg/kg, daily | 62 | < 0.01 |

Experimental Protocols

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Cell Implantation: Subcutaneously implant 1 x 10^6 cancer cells (e.g., Cancer Cell Line A) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

-

Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, standard-of-care).

-

Drug Administration: Administer the assigned treatments daily via oral gavage.

-

Tumor Measurement: Measure tumor volume every two days using calipers (Volume = 0.5 x Length x Width²).

-

Efficacy Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and calculate the tumor growth inhibition.

Visualizations

Caption: Hypothesized mechanism of this compound inhibiting the MAPK/ERK signaling pathway.

Caption: A typical workflow for in vitro screening and lead identification.

Caption: The logical progression of preclinical drug development stages.

TJU103 material data sheet and specifications

To our valued researchers, scientists, and drug development professionals: This guide is intended to provide a comprehensive overview of the available technical data and specifications for the compound TJU103. However, extensive searches for publicly available material data sheets, specifications, and experimental data for a compound designated "this compound" have not yielded specific results.

The information typically found in a technical guide, such as quantitative data on binding affinity, IC50 values, in vivo efficacy, detailed experimental protocols, and established signaling pathways, is not present in the public domain for a compound with this identifier. This could be for several reasons:

-

Novelty of the Compound: this compound may be a very new or recently discovered molecule, and research findings may not have been published yet.

-

Proprietary Information: The data for this compound could be part of a proprietary research and development program and not intended for public disclosure at this time.

-

Alternative Identifier: The compound may be more commonly known by a different name or code.

While we are unable to provide specific data for this compound, this guide will outline the typical data points and experimental frameworks that would be included, using the well-understood interaction between PD-1 and PD-L1 as a relevant example, given that similar macrocyclic peptides have been developed to target this pathway.

Hypothetical Data Presentation for a PD-L1 Antagonist

Should data for this compound become available, we would expect to summarize it in the following tabular format for clarity and comparative analysis.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay Conditions |

| Binding Affinity (KD) | ||

| Human PD-L1 | Data not available | Surface Plasmon Resonance (SPR) |

| Murine PD-L1 | Data not available | Surface Plasmon Resonance (SPR) |

| Inhibitory Potency (IC50) | ||

| PD-1/PD-L1 HTRF Assay | Data not available | Homogeneous Time-Resolved Fluorescence |

| Cell-based Reporter Assay | Data not available | Jurkat-NFAT reporter cell line |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model (e.g., MC38)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | Q3D | 0 | - |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Positive Control (e.g., anti-PD-L1 mAb) | Data not available | Data not available | Data not available | Data not available |

Illustrative Experimental Protocols and Signaling Pathways

Below are examples of the detailed methodologies and pathway diagrams that would be provided if information on this compound were accessible.

Example Experimental Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction.

-

Reagents: Recombinant human PD-1-His and PD-L1-Fc proteins, anti-His-d2, and anti-Fc-Tb cryptate antibodies.

-

Procedure:

-

A constant concentration of PD-1-His and PD-L1-Fc is incubated with varying concentrations of the test compound (this compound).

-

The detection antibodies (anti-His-d2 and anti-Fc-Tb) are added to the mixture.

-

The plate is incubated to allow for binding and FRET signal generation.

-

The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm.

-

-

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The IC50 value, representing the concentration of the compound that inhibits 50% of the PD-1/PD-L1 interaction, is determined by fitting the data to a four-parameter logistic equation.

Visualizing the PD-1/PD-L1 Signaling Pathway and Inhibition

The following diagrams illustrate the mechanism of action that a compound like this compound would likely follow if it is indeed a PD-L1 antagonist.

Caption: The PD-1/PD-L1 signaling pathway leading to T-cell exhaustion.

Methodological & Application

Application Notes and Protocols for Surface Modification of TJU103 Titanium Alloy to Enhance Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Titanium and its alloys are extensively utilized in biomedical applications, particularly for orthopedic and dental implants, due to their favorable mechanical properties and general biocompatibility. However, their surfaces are often bio-inert, which can limit the speed and quality of osseointegration. Surface modification techniques are therefore critical for enhancing the bioactivity of these implants, promoting better cell adhesion, proliferation, and differentiation, and ultimately leading to improved clinical outcomes. This document provides detailed application notes and protocols for several common and effective surface modification techniques applicable to titanium alloys like TJU103. While specific data for "this compound" is not publicly available, the following protocols for titanium and its alloys serve as a comprehensive guide.

Micro-arc Oxidation (MAO)

Application Note: Micro-arc oxidation (MAO), also known as plasma electrolytic oxidation, is an electrochemical process that creates a porous, ceramic-like oxide layer on the surface of titanium alloys. This layer can be enriched with bioactive elements such as calcium (Ca) and phosphorus (P) from the electrolyte solution, mimicking the composition of natural bone and enhancing osseointegration.[1][2][3] The porous structure of the MAO coating also provides an excellent scaffold for cell attachment and growth.[4]

Quantitative Data Summary:

| Parameter | Unmodified Ti Alloy | MAO-Treated Ti Alloy | Reference |

| Surface Roughness (Ra, µm) | ~0.2 - 0.5 | 1.5 - 5.0 | [2] |

| Contact Angle (degrees) | ~70 - 90 (hydrophobic) | < 30 (hydrophilic) | [4] |

| Coating Thickness (µm) | N/A | 5 - 20 | [2] |

| Bond Strength (MPa) | N/A | 20 - 60 | [4] |

| Cell Adhesion | Moderate | Significantly Enhanced | [4] |

| Cell Proliferation | Baseline | Increased | [4] |

Experimental Protocol:

Materials:

-

This compound titanium alloy substrate

-

Electrolyte solution: e.g., aqueous solution of calcium acetate monohydrate ((CH₃COO)₂Ca·H₂O) (0.13 mol/L) and sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O) (0.06 mol/L) in distilled water.[1]

-

Pulsed bipolar DC power supply

-

Insulated stainless steel electrolyte cell (cathode)

-

Stirrer

-

Acetone

-

Distilled water

Procedure:

-

Substrate Preparation:

-

Mechanically grind the this compound substrate with SiC paper (e.g., up to 1200 grit).

-

Ultrasonically clean the substrate in acetone for 15 minutes.

-

Rinse thoroughly with distilled water and air dry.

-

-

MAO Process:

-

Prepare the electrolyte solution and place it in the stainless steel cell.

-

Connect the this compound substrate as the anode and the stainless steel cell as the cathode.

-

Immerse the substrate in the electrolyte.

-

Apply a pulsed bipolar DC voltage. A typical voltage is in the range of 300-500 V.[1][2]

-

Set the treatment time, for example, between 5 and 45 minutes.[1][2]

-

Maintain the electrolyte temperature below 50°C using a cooling system and stirring.

-

-

Post-Treatment:

-

After the treatment, turn off the power supply and carefully remove the sample.

-

Rinse the sample with distilled water to remove any residual electrolyte.

-

Air dry the sample.

-

Experimental Workflow:

References

Application Notes and Protocols for Microscopy Sample Preparation of TJU103, a Hypothetical Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note and protocols are based on a hypothetical molecule, "TJU103," as no public data could be found for a compound with this designation. The proposed mechanism of action and experimental procedures are provided as a template and should be adapted based on the actual properties of the compound of interest.

Introduction

This compound is a hypothetical, potent, and selective small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK signaling is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[1] Dysregulation of the ROCK pathway is implicated in various diseases, including cancer and fibrosis. These protocols describe methods for preparing cells treated with this compound for microscopic analysis to investigate its effects on cellular morphology and cytoskeletal organization.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments with this compound, illustrating its effects on cell morphology and actin stress fiber formation.

| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |

| Cell Area (µm²) | 1500 ± 250 | 1200 ± 200 | 950 ± 150 | 700 ± 100 |

| Cell Roundness | 0.6 ± 0.1 | 0.75 ± 0.1 | 0.85 ± 0.05 | 0.95 ± 0.05 |

| Actin Stress Fibers | Abundant, thick bundles | Reduced, thinner fibers | Few, fragmented fibers | Absent |

| Focal Adhesions | Numerous, large | Reduced in size and number | Small, punctate | Diffuse localization |

Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action of this compound as a ROCK inhibitor, leading to downstream effects on the actin cytoskeleton.

Caption: this compound inhibits ROCK, preventing downstream signaling that promotes cytoskeletal tension.

Experimental Workflow: Immunofluorescence

The following diagram outlines the workflow for preparing this compound-treated cells for immunofluorescence microscopy.

Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.

Experimental Protocols

Immunofluorescence Staining of Actin Cytoskeleton

This protocol is designed for visualizing the effects of this compound on the actin cytoskeleton in cultured cells. Super-resolution microscopy techniques like STORM or STED can provide nanoscale details of cytoskeletal rearrangements.[2][3][4]

Materials:

-

Cells (e.g., HeLa, NIH 3T3)

-

Glass coverslips

-

Cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine serum albumin (BSA) in PBS

-

Primary antibody against β-actin

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI-containing mounting medium

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration (e.g., 24 hours).

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular structures.[5]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-actin antibody in 1% BSA and incubate with the cells overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in 1% BSA and incubate for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the samples using a confocal or super-resolution microscope.[6]

Sample Preparation for Transmission Electron Microscopy (TEM)

This protocol outlines the steps for preparing this compound-treated cells for TEM to observe ultrastructural changes in the cytoskeleton and cell junctions.[7][8]

Materials:

-

Cultured cells treated with this compound

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)[8][9]

-

Wash buffer: 0.1 M sodium cacodylate buffer

-

Secondary fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer[8]

-

Graded series of ethanol (30%, 50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Eponate 12)[8]

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Primary Fixation: After this compound treatment, wash the cells with PBS and fix with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.[7][8]

-

Scraping and Pelleting: Gently scrape the cells and transfer them to a microcentrifuge tube. Pellet the cells by centrifugation.

-

Washing: Wash the cell pellet three times with 0.1 M sodium cacodylate buffer.

-

Secondary Fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour at room temperature. This step enhances the contrast of membranes.[10]

-

Dehydration: Dehydrate the samples through a graded series of ethanol (30% to 100%) for 10 minutes at each concentration.[10]

-

Infiltration: Infiltrate the samples with propylene oxide twice for 10 minutes each, followed by a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

-

Embedding: Embed the samples in pure epoxy resin in embedding capsules and polymerize in an oven at 60°C for 48 hours.[8]

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.[7]

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope.

References

- 1. Actin in Action: Imaging Approaches to Study Cytoskeleton Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoarchitecture and molecular interactions of epithelial cell junction proteins revealed by super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focusing super resolution on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technological advances in super-resolution microscopy to study cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. icahn.mssm.edu [icahn.mssm.edu]

- 10. TEM sample preparation techniques | University of Gothenburg [gu.se]

Application Notes and Protocols for Electrochemical Testing of TJU103

Introduction

This document provides a comprehensive guide for the electrochemical characterization of TJU103, a hypothetical small molecule drug. Electrochemical methods offer a rapid, sensitive, and cost-effective approach to study the redox behavior of pharmaceutical compounds, determine their concentration, and investigate their interactions with biological targets.[1][2][3] These techniques are valuable tools in drug discovery and development for understanding a molecule's mechanism of action, assessing its stability, and developing analytical methods for quality control and pharmacokinetic studies.[4][5]

This application note is intended for researchers, scientists, and drug development professionals. It details the experimental workflow, protocols for key electrochemical techniques, and data presentation guidelines for the analysis of this compound.

Experimental Workflow

A systematic approach is crucial for the comprehensive electrochemical evaluation of a novel small molecule like this compound. The following workflow outlines the logical progression from initial characterization to more complex interaction studies.

Figure 1: Experimental workflow for the electrochemical analysis of this compound.

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below. These protocols assume the use of a standard three-electrode system (working, reference, and counter electrodes) and a potentiostat.

Cyclic Voltammetry (CV) for Qualitative Analysis

Cyclic voltammetry is typically the first experiment performed to gain qualitative information about the electrochemical behavior of a new compound.[1] It helps to identify the redox potentials (oxidation and reduction) and assess the reversibility of the electron transfer process.

Objective: To determine the oxidation and reduction potentials of this compound and to study the effect of scan rate and pH on its electrochemical behavior.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Supporting electrolyte (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.4)

-

Working electrode (e.g., Glassy Carbon Electrode, GCE)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

Protocol:

-

Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse with deionized water, and sonicate for 2 minutes in deionized water and then ethanol. Dry the electrode before use.

-

Blank Measurement: Add a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS) to the voltammetric cell. Insert the electrodes and run a cyclic voltammogram over the desired potential range (e.g., -1.0 V to +1.0 V) to obtain a baseline.

-

This compound Measurement: Add a specific amount of this compound stock solution to the electrolyte to achieve the desired final concentration (e.g., 100 µM).

-

Data Acquisition: Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Scan Rate Dependence: Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) and record the corresponding voltammograms. This helps to determine if the process is diffusion-controlled or adsorption-controlled.

-

pH Dependence: Prepare a series of supporting electrolytes with different pH values (e.g., pH 4.0, 7.4, 9.0). Repeat steps 2-4 for each pH to investigate the involvement of protons in the redox reaction.

Differential Pulse Voltammetry (DPV) for Quantitative Analysis

DPV is a more sensitive technique than CV and is well-suited for quantitative analysis due to its effective discrimination against background currents.[6][7]

Objective: To develop a quantitative method for the determination of this compound concentration.

Materials:

-

Same as for CV.

Protocol:

-

Parameter Optimization: Using a fixed concentration of this compound, optimize the DPV parameters, including pulse amplitude, pulse width, and scan increment, to obtain the best signal-to-noise ratio.

-

Calibration Curve:

-

Record the DPV of the blank supporting electrolyte.

-

Make successive additions of the this compound stock solution to the electrochemical cell to create a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Record the DPV after each addition, allowing the solution to stabilize.

-

Plot the peak current as a function of this compound concentration.

-

-

Method Validation: Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve data. The LOD is typically calculated as 3σ/m and the LOQ as 10σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.[8]

Electrochemical Impedance Spectroscopy (EIS) for Interaction Studies

EIS is a powerful technique for probing interfacial properties and can be used to study the interaction of a drug with its target, such as a protein or DNA, immobilized on the electrode surface.[9]

Objective: To investigate the binding of this compound to a hypothetical target protein.

Materials:

-

Target protein (e.g., a specific enzyme or receptor)

-

Modified working electrode (e.g., gold electrode with an immobilized target protein)

-

Redox probe (e.g., a solution of [Fe(CN)6]3-/4-)

-

This compound solutions of varying concentrations.

Protocol:

-

Electrode Modification: Immobilize the target protein onto the surface of the working electrode using an appropriate method (e.g., self-assembled monolayers).

-

Baseline EIS: Record the impedance spectrum of the modified electrode in the presence of the redox probe over a wide frequency range (e.g., 100 kHz to 0.1 Hz). The data is often presented as a Nyquist plot.

-

Interaction Measurement: Incubate the modified electrode with different concentrations of this compound for a specific period.

-

Post-Interaction EIS: After incubation, record the impedance spectrum again in the presence of the redox probe.

-

Data Analysis: The binding of this compound to the immobilized target will hinder the electron transfer of the redox probe, leading to an increase in the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot to an equivalent circuit model. Plot the change in Rct against the this compound concentration to determine the binding affinity.

Hypothetical Signaling Pathway Investigation

Let's assume this compound is an inhibitor of a kinase involved in a cancer-related signaling pathway. The binding of this compound to its target kinase can be monitored electrochemically.

Figure 2: Hypothetical signaling pathway showing this compound inhibition of a target kinase.

The interaction between this compound and the "Target Kinase" can be studied using the EIS protocol described above, where the "Target Kinase" is the protein immobilized on the electrode surface.

Data Presentation

Quantitative data from the electrochemical experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Cyclic Voltammetry Data for this compound

| Parameter | Value at pH 7.4 (100 mV/s) |

| Anodic Peak Potential (Epa) | +0.65 V |

| Cathodic Peak Potential (Epc) | +0.58 V |

| Peak Separation (ΔEp) | 70 mV |

| Peak Current Ratio (Ipa/Ipc) | ~1.0 |

Table 2: Quantitative Analysis of this compound using DPV

| Parameter | Value |

| Linear Range | 1 - 100 µM |

| Regression Equation | I (µA) = 0.05[C] + 0.12 |

| Correlation Coefficient (R²) | 0.998 |

| Limit of Detection (LOD) | 0.5 µM |

| Limit of Quantification (LOQ) | 1.5 µM |

Table 3: EIS Data for this compound Interaction with Target Kinase

| This compound Concentration (µM) | Charge Transfer Resistance (Rct) (kΩ) |

| 0 (Control) | 5.2 |

| 10 | 8.5 |